6-(4-Hydroxypiperidin-1-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
6-(4-Hydroxypiperidin-1-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features both piperidine and pyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxypiperidin-1-yl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxypiperidine with a suitable pyrimidinone precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Hydroxypiperidin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrimidinone ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents such as methyl iodide are employed.
Major Products Formed
Oxidation: Formation of 6-(4-oxopiperidin-1-yl)-3,4-dihydropyrimidin-4-one.
Reduction: Formation of 6-(4-hydroxypiperidin-1-yl)-3,4-dihydropyrimidine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-(4-Hydroxypiperidin-1-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Hydroxypiperidin-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A simpler analog with similar hydroxyl and piperidine functionalities.
3,4-Dihydropyrimidin-4-one: Lacks the piperidine moiety but shares the pyrimidinone structure.
Uniqueness
6-(4-Hydroxypiperidin-1-yl)-3,4-dihydropyrimidin-4-one is unique due to the combination of both piperidine and pyrimidinone moieties, which can confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields .
Properties
IUPAC Name |
4-(4-hydroxypiperidin-1-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-7-1-3-12(4-2-7)8-5-9(14)11-6-10-8/h5-7,13H,1-4H2,(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRWYETVJOCNGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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